(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
The compound "(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester" is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a chloro-acetylated ethyl-amino side chain at the 2-position. The chloro-acetyl group may confer electrophilic reactivity, enabling covalent interactions with biological targets, while the benzyl ester enhances lipophilicity and stability .
Properties
IUPAC Name |
benzyl (2S)-2-[[(2-chloroacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-19(16(21)11-18)12-15-9-6-10-20(15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYRPUGQPXCGDC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-{[(2-Chloro-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353945-52-4, is a compound of significant interest in medicinal chemistry. Its structure incorporates a pyrrolidine ring, a chloroacetyl group, and a benzyl ester, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits its biological activity primarily through inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The mechanism involves the binding of the compound to the active site of DPP-IV, preventing substrate access and subsequent enzyme activity.
Antidiabetic Effects
Research has demonstrated that this compound serves as a precursor for the synthesis of Vildagliptin, a well-known DPP-IV inhibitor. Studies have shown that Vildagliptin effectively lowers blood glucose levels in diabetic models by enhancing insulin secretion and reducing glucagon levels postprandially .
Study 1: Efficacy in Diabetic Models
A study conducted on diabetic rats treated with Vildagliptin derived from this compound showed significant reductions in fasting blood glucose levels compared to control groups. The treatment resulted in improved glycemic control and enhanced beta-cell function .
Study 2: Safety and Toxicity Profile
In another investigation focusing on the safety profile of Vildagliptin, no significant adverse effects were observed at therapeutic doses. Long-term studies indicated that chronic administration did not lead to any organ toxicity or severe side effects, making it a promising candidate for long-term diabetes management .
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₇H₂₃ClN₂O₃
- CAS Number : 1353945-52-4
This structure includes a pyrrolidine ring, which is significant for its biological activity.
Pharmacological Applications
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- Potential Anticancer Activity :
- Antimicrobial Properties :
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step processes that include:
- Chloroacetylation : The introduction of the chloroacetyl group is critical for enhancing the biological activity of the compound.
- Amidation : This step involves forming amide bonds that are essential for the pharmacological effects observed in related compounds.
Table 1: Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Chloroacetylation | Chloroacetyl chloride | (S)-1-(2-chloroacetyl)pyrrolidine |
| 2 | Amidation | Benzyl amine | This compound |
Case Studies and Research Findings
- Study on DPP-IV Inhibitors :
- Anticancer Evaluation :
- Antimicrobial Studies :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Impact
The target compound’s closest analogs differ in substituents on the pyrrolidine ring, influencing physicochemical properties and bioactivity. Key comparisons include:
Ethyl-amino vs. Methyl-amino Substitution
- Methyl-amino variant: (S)-2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353996-03-8) has a methyl group instead of ethyl, reducing molecular weight (324.80 vs. ~338.85 estimated for the ethyl variant). This substitution decreases lipophilicity (logP ~1.8 vs. ~2.3) and may alter metabolic stability .
- Ethyl-amino advantage: The ethyl group could enhance membrane permeability and prolong half-life due to increased hydrophobicity.
Chloro-acetyl vs. Amino-acyl Groups
- Amino-butyryl derivative: (S)-2-{[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1401666-68-9) replaces the chloro-acetyl with a bulkier, polar amino-butyryl group. This increases molecular weight (347.46 vs. ~338.85) and likely reduces electrophilic reactivity, shifting the mechanism from covalent inhibition to reversible binding .
- Chloro-acetyl advantage : The chloro-acetyl group’s electrophilicity enables targeted covalent modification, useful in irreversible enzyme inhibitors .
Sulfur-containing Analogs
- The thioether linkage may improve stability compared to ester or amide bonds .
Data Table: Key Properties of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
